ZD-7114 hydrochloride

α1-adrenoceptor antagonism prostate smooth muscle off-target pharmacology

Researchers requiring a selective β3-AR agonist with unique α1-adrenoceptor antagonist properties need ZD-7114 hydrochloride. Unlike BRL 37344 or CL 316243, ZD-7114 lacks a phenylethanolamine backbone, conferring distinct pharmacological profiles essential for metabolic and urological studies. - Oral ED50 of 0.04 mg/kg for oxygen consumption in rodents with minimal heart rate elevation. - Metabolite ZM215001 acts as a partial agonist (30% of maximal lipolysis), enabling graded β3-AR activation studies. - At 10 µM, uniquely antagonizes α1-adrenoceptor-mediated contractions in prostate smooth muscle.

Molecular Formula C22H31ClN2O6
Molecular Weight 454.9 g/mol
CAS No. 129689-28-7
Cat. No. B1663680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD-7114 hydrochloride
CAS129689-28-7
Synonyms(S)-4-(2-hydroxy-3-phenoxypropylaminoethoxy)-N-(2-methoxyethyl)phenoxyacetamide
ICI D7114
ZD 7114
ZD7114
Zeneca ZD7114
Molecular FormulaC22H31ClN2O6
Molecular Weight454.9 g/mol
Structural Identifiers
SMILESCOCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl
InChIInChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1
InChIKeyKCAMZVQSGDBGGF-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZD-7114: β3-AR Agonist for Thermogenesis


ZD-7114 hydrochloride (also known as ICI D7114) is a small-molecule β3-adrenoceptor (β3-AR) agonist developed as a selective thermogenic agent [1]. It belongs to the phenoxypropanolamine class of adrenergic agonists and has been primarily investigated for its ability to stimulate brown adipose tissue (BAT) thermogenesis and increase whole-body energy expenditure [2]. ZD-7114 is distinguished from earlier nonselective thermogenic agents by its limited activity at β1- and β2-adrenoceptors, a property that has driven its use in preclinical models of obesity, insulin resistance, and metabolic dysregulation [3].

1

β3-adrenoceptor selective agonist with limited β1/β2 activity

2

Thermogenic research tool for preclinical metabolic models

3

Reported α1-adrenoceptor antagonism at relevant concentrations

ZD-7114 vs. Other β3-Agonists: Key Differences


Although ZD-7114, BRL 37344, CGP 12177A, and CL 316243 are all classified as selective β3-adrenoceptor agonists, they exhibit divergent pharmacological profiles that preclude interchangeable use in research or industrial settings. Key differences include: (1) the absence of a phenylethanolamine backbone in ZD-7114, which uniquely confers α1-adrenoceptor antagonism at concentrations where other β3-agonists lack this activity [1]; (2) tissue-specific functional outcomes, such as the inability of ZD-7114 to relax human detrusor muscle despite robust relaxation by BRL 37344 and CGP 12177A [2]; and (3) the partial agonist activity of its in vivo metabolite ZM215001 at the rat β3-adrenoceptor, contrasting with the full agonism of BRL 37344 [3]. These compound-specific properties necessitate evidence-based selection rather than class-based substitution.

α1-adrenoceptor antagonism
ZD-7114 may exhibit off-target α1-antagonism; other β3-agonists like BRL 37344 or CL 316243 do not share this profile at comparable concentrations. Tissue response may shift.
Human detrusor relaxation
Detrusor muscle relaxation observed with BRL 37344 or CGP 12177A may not transfer to ZD-7114. Bladder tissue studies require compound-specific validation.
Lipolytic full agonism
The major metabolite ZM215001 acts as a partial agonist at rat β3-adrenoceptors (30% of maximal response). Full lipolytic activation seen with BRL 37344 may not be replicated.

ZD-7114: Head-to-Head Comparisons with β3-Agonists


α1-Adrenoceptor Antagonism in Human Prostate

In human prostate smooth muscle preparations, ZD-7114 (10 µM) right-shifted concentration-response curves for α1-adrenergic agonists (phenylephrine, methoxamine, noradrenaline) by up to one magnitude in EC50 and inhibited EFS-induced contractions, whereas BRL 37344 (10 µM) and CL 316243 (10 µM) showed no effect on α1-adrenergic or EFS-induced contractions. This effect of ZD-7114 was resistant to the β3-antagonist L-748337, confirming it as an off-target property unrelated to β3-AR activation [1].

α1-Adrenoceptor Antagonism in Human Prostate
Head-to-head
ZD-7114 (10 µM) right-shifted α1-agonist EC50 by up to one magnitude and inhibited EFS contractions. BRL 37344 and CL 316243 showed no effect.
Off-target α1-antagonism distinguishes ZD-7114 in prostate tissue studies.
Effect resistant to β3-antagonist L-748337; confirmed non-β3 mediated.
α1-adrenoceptor antagonism prostate smooth muscle off-target pharmacology

Human Detrusor Muscle Relaxation

In human urinary bladder detrusor strips, ZD-7114 failed to elicit any relaxation, whereas BRL 37344 and CGP 12177A both produced significant relaxant effects. In a separate study, maximal relaxation values were 36% for BRL 37344 (pD₂ = 6.73), 39% for ZD-7114 (pD₂ = 4.82), and 37% for CGP 12177 (pD₂ = 6.09), with ZD-7114's potency being approximately 81-fold lower than BRL 37344 [1][2].

Human Detrusor Muscle Relaxation
Head-to-head
ZD-7114 pD₂ = 4.82 (max relax. 39%) vs. BRL 37344 pD₂ = 6.73 (max relax. 36%), an ~81-fold potency difference. In one study ZD-7114 produced no relaxation.
Bladder detrusor response is highly compound-specific; ZD-7114 may not support detrusor relaxation models.
Tissue response variability across studies requires careful method review.
urinary bladder detrusor relaxation β3-adrenoceptor subtypes

Lipolytic Activity in Rat White Adipocytes

The in vivo metabolite of ZD-7114, ZM215001, was evaluated alongside isoprenaline (nonselective β-agonist) and BRL 37344 (β3-selective agonist) for lipolytic activity in isolated rat white adipocytes. ZM215001 achieved only 30% of the maximal isoprenaline response, whereas BRL 37344 produced a full agonist response equivalent to isoprenaline. Additionally, ZM215001 competitively antagonized the lipolytic response to BRL 37344 with a pA₂ of 7.26 [1].

Lipolytic Activity in Rat White Adipocytes
Head-to-head
Metabolite ZM215001 achieved 30% of maximal isoprenaline response; BRL 37344 achieved ~100%. ZM215001 antagonized BRL 37344 with pA₂ = 7.26.
Partial agonism at β3-AR may support graded activation studies in adipose tissue.
Lipolytic profile differs from full agonists like BRL 37344.
lipolysis partial agonism white adipose tissue

In Vivo Thermogenic Potency in Rats

In conscious rats, oral administration of ZD-7114 (ICI D7114) stimulated whole-body oxygen consumption with an ED50 of 0.04 mg/kg and increased brown adipose tissue mitochondrial GDP binding (a marker of thermogenic activation) with an ED50 of 0.15 mg/kg. These effects occurred at doses that produced minimal effects on heart rate, distinguishing it from nonselective β-agonists like isoprenaline [1]. While direct comparative in vivo ED50 data for BRL 37344 under identical conditions are not available in the open literature, class-level inference indicates that ZD-7114's thermogenic potency is substantial and dissociated from cardiovascular stimulation.

In Vivo Thermogenic Potency in Rats
Class-level
Oral ED50 = 0.04 mg/kg (oxygen consumption); ED50 = 0.15 mg/kg (BAT GDP binding). Minimal heart rate effects at thermogenic doses.
Reported functional selectivity over cardiovascular β1/β2 effects supports metabolic model studies.
Direct comparative in vivo ED50 for other β3-agonists under identical conditions not available.
thermogenesis brown adipose tissue oxygen consumption

β3-AR-Mediated Fibroblast Proliferation

In mouse embryonic fibroblasts, ZD-7114 stimulated cell proliferation with an EC50 of 5.5 × 10⁻⁸ M, whereas the nonselective β-agonist isoprenaline required a 23-fold higher concentration (EC50 = 1.25 × 10⁻⁶ M) to achieve half-maximal stimulation. The β1-agonist dobutamine and β2-agonist salbutamol did not produce any proliferation increment, confirming β3-specificity of the effect [1].

β3-AR-Mediated Fibroblast Proliferation
Head-to-head
ZD-7114 EC50 = 55 nM; isoprenaline EC50 = 1250 nM (23-fold less potent). Dobutamine and salbutamol showed no proliferation effect.
High-potency β3-AR activation in fibroblast model supports cell proliferation signaling studies.
β3-specificity confirmed by lack of response to β1/β2 agonists.
fibroblast proliferation β3-adrenoceptor cell growth

Evidence-Based Applications of ZD-7114


α1-Adrenoceptor Antagonism in Prostate Pharmacology

Researchers studying prostate smooth muscle contraction or lower urinary tract symptoms can utilize ZD-7114 as a dual-probe compound. At 10 µM, ZD-7114 uniquely antagonizes α1-adrenoceptor-mediated contractions—an effect not observed with BRL 37344, CL 316243, or ZD2079 at equimolar concentrations—while simultaneously activating β3-AR pathways. This off-target property, which is resistant to β3-antagonist L-748337, makes ZD-7114 valuable for dissecting the interplay between α1- and β3-adrenoceptor signaling in urological tissues [1].

Thermogenesis Without Tachycardia

For in vivo metabolic studies in rodents—particularly those examining obesity, insulin resistance, and diet-induced metabolic dysregulation—ZD-7114 offers a thermogenic stimulus (oral ED50 = 0.04 mg/kg for oxygen consumption) with minimal heart rate elevation. This functional selectivity over cardiovascular β1/β2 effects distinguishes it from nonselective agents like isoprenaline. Its efficacy in preventing cafeteria diet-induced weight gain and intramyocellular DAG accumulation has been demonstrated in chronic 60-day studies [2][3].

Fibroblast Proliferation & β3-AR Signaling

Investigators studying β3-adrenoceptor-mediated cell proliferation should select ZD-7114 over isoprenaline or subtype-selective β1/β2 agonists. With an EC50 of 55 nM for stimulating mouse embryonic fibroblast proliferation—23-fold more potent than isoprenaline—ZD-7114 enables precise concentration-response studies with minimal off-target β1/β2 activation. The observed involvement of phospholipase C, PKC, and calcium/calmodulin pathways further positions ZD-7114 as a key tool for elucidating β3-AR signaling mechanisms in fibroblasts [4].

Partial Agonism in White Adipocyte Lipolysis

For experiments requiring partial rather than full β3-AR activation in adipose tissue, ZD-7114 (via its metabolite ZM215001) provides a distinct pharmacological profile. ZM215001 achieves only 30% of the maximal lipolytic response of isoprenaline or BRL 37344 in rat white adipocytes and competitively antagonizes full agonists with a pA₂ of 7.26. This partial agonism makes ZD-7114 uniquely suited for studying the graded activation of β3-AR and its metabolic consequences without maximal receptor stimulation [5].

Application
Selection Property
Validation Focus
Prostate smooth muscle pharmacology research
α1-adrenoceptor antagonism profile
α1/β3 signaling interplay in urological tissue
In vivo metabolic studies (obesity, insulin resistance)
Functional selectivity over cardiovascular β1/β2
Thermogenic response with minimal heart rate change
Cell proliferation signaling studies
β3-AR-mediated fibroblast proliferation assay context
PLC/PKC/calcium pathway analysis
Lipolysis and partial agonism studies
Partial agonist metabolite ZM215001 profile
Graded β3-AR activation in adipose tissue

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